

Application of 3-Ethylpyrrolidine-1-carbothioamide in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-Ethylpyrrolidine-1-carbothioamide

Cat. No.: B2731763

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Application Note ID: AN-EPC-MC001

Abstract:

This document provides detailed application notes and protocols for the potential use of **3-Ethylpyrrolidine-1-carbothioamide** in medicinal chemistry. While specific data for this exact molecule is not extensively available in public literature, this note extrapolates potential applications and methodologies based on the well-documented activities of structurally related pyrrolidine and carbothioamide derivatives. The pyrrolidine scaffold is a privileged structure in drug discovery, known to impart favorable physicochemical properties and 3D-dimensionality to molecules.[1] The carbothioamide moiety is a versatile functional group known to participate in various biological interactions, and its derivatives have been explored as antimicrobial and anticancer agents.[2] This document outlines hypothetical applications in these areas, supported by representative experimental protocols and data presented for analogous compounds.

Introduction

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in numerous biologically active compounds, including natural alkaloids and synthetic drugs.[3] Its non-planar, saturated nature allows for the exploration of three-dimensional chemical space, which is advantageous for specific and high-affinity interactions with biological targets.[1] The incorporation of a carbothioamide group at the 1-position introduces a hydrogen bond donor

and acceptor with a reactive sulfur atom, which can engage in various interactions with biomolecules.

Derivatives of pyrrolidine have shown a wide range of pharmacological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory effects.[4][5] Similarly, compounds containing a carbothioamide moiety have been investigated for their therapeutic potential. Given the combination of these two pharmacophorically important groups, **3-Ethylpyrrolidine-1-carbothioamide** is a promising candidate for investigation in drug discovery programs.

Potential Therapeutic Applications

Based on the activities of related compounds, **3-Ethylpyrrolidine-1-carbothioamide** and its derivatives are proposed as potential candidates for the following therapeutic areas:

- **Antimicrobial Agents:** Pyrrolidine derivatives have been reported to possess antibacterial and antifungal properties.[6][7] The carbothioamide group can contribute to this activity.
- **Anticancer Agents:** Numerous pyrrolidine-containing molecules have been developed as anticancer drugs.[1] The mechanism of action could involve the inhibition of critical enzymes or disruption of cellular processes in cancer cells.

Quantitative Data Summary (Hypothetical Data Based on Analogs)

The following table summarizes hypothetical biological data for **3-Ethylpyrrolidine-1-carbothioamide**, based on activities reported for structurally similar molecules in the literature. [2][6][8]

Compound	Assay Type	Target Organism/ Cell Line	Metric	Value	Reference Compound	Reference Value
3-Ethylpyrrolidine-1-carbothioamide	Antibacterial	Staphylococcus aureus	MIC	16 µg/mL	Ciprofloxacin	0.5 µg/mL
3-Ethylpyrrolidine-1-carbothioamide	Antibacterial	Escherichia coli	MIC	32 µg/mL	Ciprofloxacin	1 µg/mL
3-Ethylpyrrolidine-1-carbothioamide	Antifungal	Candida albicans	MIC	64 µg/mL	Nystatin	2 µg/mL
3-Ethylpyrrolidine-1-carbothioamide	Anticancer	MCF-7 (Breast Cancer)	IC ₅₀	15 µM	Doxorubicin	1 µM
3-Ethylpyrrolidine-1-carbothioamide	Anticancer	HeLa (Cervical Cancer)	IC ₅₀	25 µM	Doxorubicin	0.8 µM

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of **3-Ethylpyrrolidine-1-carbothioamide**.

Synthesis of 3-Ethylpyrrolidine-1-carbothioamide

This protocol is adapted from general procedures for the synthesis of N-substituted carbothioamides.[9]

Materials:

- 3-Ethylpyrrolidine
- Methyl isothiocyanate
- Acetonitrile (anhydrous)
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel

Procedure:

- Dissolve methyl isothiocyanate (1.1 equivalents) in anhydrous acetonitrile in a round-bottom flask.
- Cool the solution to 0°C using an ice bath.
- Add a solution of 3-ethylpyrrolidine (1.0 equivalent) in acetonitrile dropwise to the stirred solution of methyl isothiocyanate over 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.

- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the title compound.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

- Mueller-Hinton Broth (MHB)
- Bacterial strains (*S. aureus*, *E. coli*)
- **3-Ethylpyrrolidine-1-carbothioamide** (stock solution in DMSO)
- Ciprofloxacin (control antibiotic)
- 96-well microtiter plates
- Spectrophotometer (for measuring optical density at 600 nm)
- Incubator (37°C)

Procedure:

- Prepare a bacterial inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard.
- Dilute the inoculum to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Prepare serial two-fold dilutions of **3-Ethylpyrrolidine-1-carbothioamide** and ciprofloxacin in MHB in the 96-well plates. The final concentrations should typically range from 256 $\mu\text{g/mL}$ to 0.5 $\mu\text{g/mL}$.

- Add the bacterial inoculum to each well.
- Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
- Incubate the plates at 37°C for 18-24 hours.
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing cell viability.

Materials:

- Human cancer cell lines (e.g., MCF-7, HeLa)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- **3-Ethylpyrrolidine-1-carbothioamide** (stock solution in DMSO)
- Doxorubicin (control drug)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well cell culture plates
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader

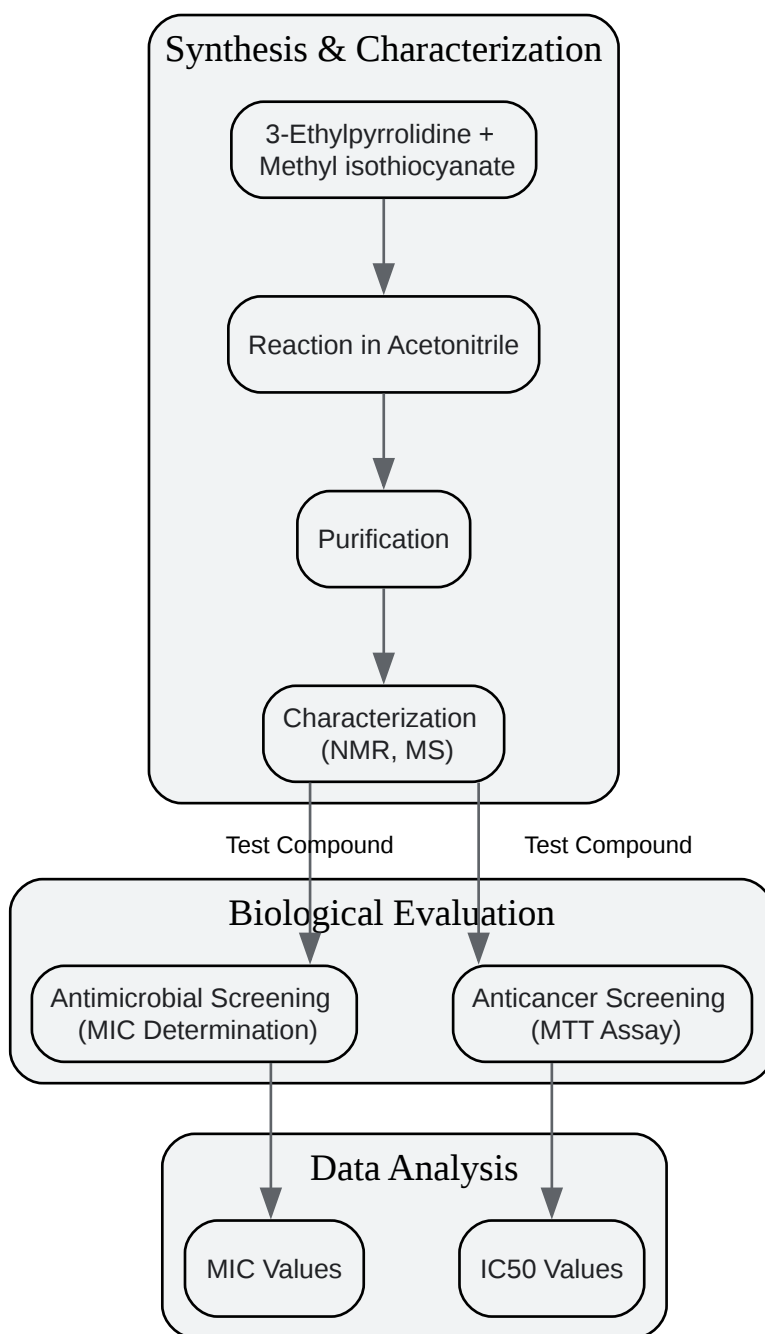
Procedure:

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in the CO₂ incubator.

- The next day, treat the cells with various concentrations of **3-Ethylpyrrolidine-1-carbothioamide** and doxorubicin for 48 hours. Include a vehicle control (DMSO).
- After the incubation period, add MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

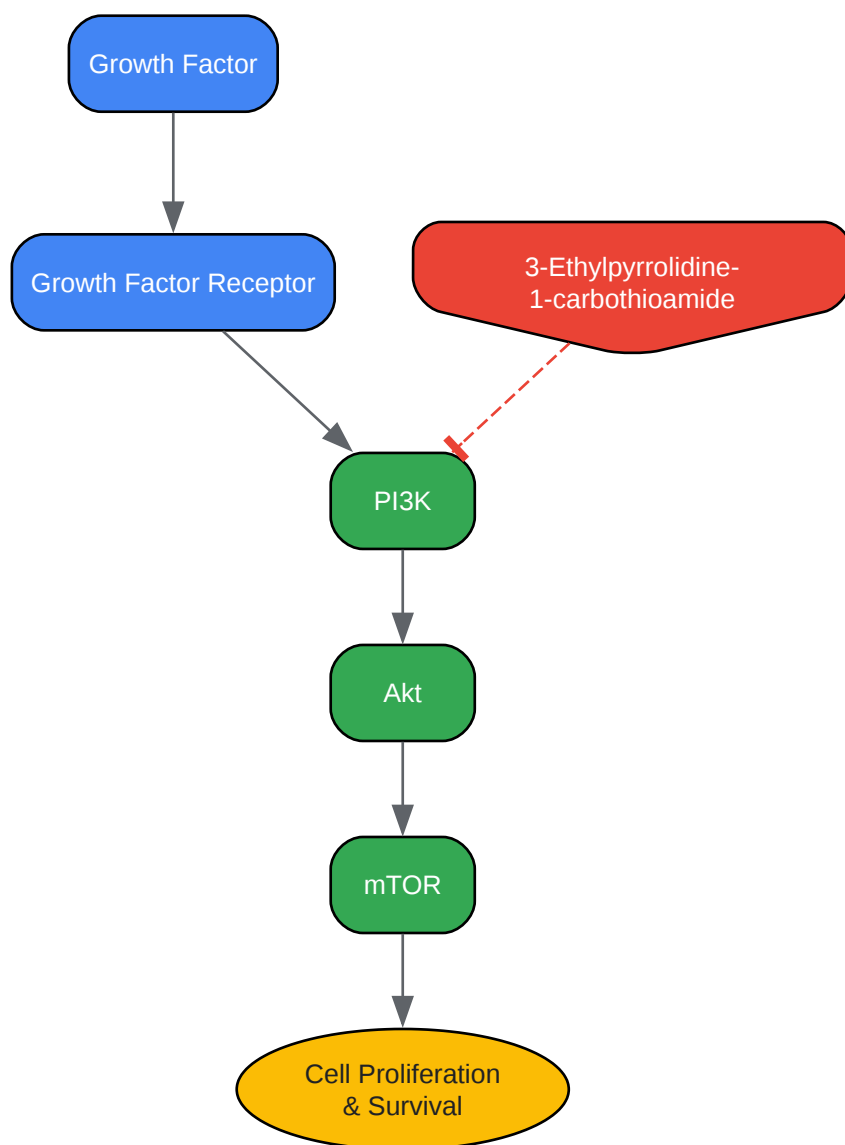
Experimental Workflow



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Caption: General experimental workflow for the synthesis and evaluation of **3-Ethylpyrrolidine-1-carbothioamide**.

Hypothetical Signaling Pathway Inhibition



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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by **3-Ethylpyrrolidine-1-carbothioamide**.

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